molecular formula C24H51P B108421 Tris(2-ethylhexyl)phosphine CAS No. 17423-52-8

Tris(2-ethylhexyl)phosphine

Cat. No. B108421
CAS RN: 17423-52-8
M. Wt: 370.6 g/mol
InChI Key: UTAXICGCDMYKKJ-UHFFFAOYSA-N
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Description

Tris(2-ethylhexyl)phosphine, also known as trioctylphosphine (TOP), is a widely used organophosphorus compound in chemical synthesis. TOP is a colorless liquid with a molecular formula of C24H51P and a molecular weight of 368.64 g/mol. It has a boiling point of 302°C and a melting point of -80°C. TOP is used as a ligand in coordination chemistry and as a reducing agent in organic synthesis.

Mechanism Of Action

The mechanism of action of TOP as a reducing agent is based on its ability to donate electrons to other molecules. The phosphorus atom in TOP has a lone pair of electrons, which can be used to reduce other molecules by forming a new bond. In coordination chemistry, TOP acts as a ligand by coordinating to metal ions through its phosphorus atom. The resulting complex is stabilized by the electrostatic interaction between the metal ion and the TOP ligand.

Biochemical And Physiological Effects

TOP has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic if ingested or inhaled. TOP can cause skin irritation and respiratory problems if it comes into contact with the skin or is inhaled. Therefore, it should be handled with care in the laboratory.

Advantages And Limitations For Lab Experiments

TOP has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of chemical reactions. However, TOP is highly reactive and can be explosive if not handled properly. It is also toxic and requires special precautions to be taken when handling it.

Future Directions

There are several future directions for research on TOP. One area of interest is the development of new ligands based on TOP for use in coordination chemistry. These ligands could be designed to have specific properties, such as increased stability or selectivity for certain metal ions. Another area of interest is the development of new synthetic methods for producing TOP and related compounds. These methods could be more efficient or environmentally friendly than current methods. Finally, there is a need for more research on the toxicological effects of TOP and related compounds, in order to better understand their potential risks and develop appropriate safety protocols.

Synthesis Methods

TOP can be synthesized by reacting triethylaluminum with phosphorus trichloride in the presence of 2-ethylhexanol. The reaction produces TOP and aluminum chloride as byproducts. The resulting TOP is purified by distillation under vacuum.

Scientific Research Applications

TOP is widely used in scientific research as a ligand in coordination chemistry. It forms stable complexes with metal ions, which are used in catalysis and materials science. TOP is also used as a reducing agent in organic synthesis, where it can reduce a variety of functional groups, including ketones, aldehydes, and esters.

properties

CAS RN

17423-52-8

Product Name

Tris(2-ethylhexyl)phosphine

Molecular Formula

C24H51P

Molecular Weight

370.6 g/mol

IUPAC Name

tris(2-ethylhexyl)phosphane

InChI

InChI=1S/C24H51P/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3

InChI Key

UTAXICGCDMYKKJ-UHFFFAOYSA-N

SMILES

CCCCC(CC)CP(CC(CC)CCCC)CC(CC)CCCC

Canonical SMILES

CCCCC(CC)CP(CC(CC)CCCC)CC(CC)CCCC

Other CAS RN

17423-52-8

Origin of Product

United States

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